5-Chloro-N,N,6-trimethylpyrazin-2-amine
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Overview
Description
5-Chloro-N,N,6-trimethylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N,6-trimethylpyrazin-2-amine typically involves the chlorination of a pyrazine derivative followed by amination. One common method involves the use of triphosgene as a chlorination reagent, which efficiently introduces the chlorine atom into the pyrazine ring . The reaction conditions often include elevated temperatures to accelerate the decomposition of triphosgene into phosgene, increasing the concentration of free chloride ions in the system .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Solvent selection and purification steps are crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N,6-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-N,N,6-trimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N,6-trimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Used in the synthesis of pesticides and dyes.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Known for its pharmacological activities.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Chloro-N,N,6-trimethylpyrazin-2-amine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10ClN3 |
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Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-chloro-N,N,6-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-5-7(8)9-4-6(10-5)11(2)3/h4H,1-3H3 |
InChI Key |
FVLXSHIFMQJNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)N(C)C |
Origin of Product |
United States |
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